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molecular formula C16H13BrN2O4S B8701568 methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

methyl 6-bromo-1-tosyl-1H-indazole-4-carboxylate

Cat. No. B8701568
M. Wt: 409.3 g/mol
InChI Key: KQRQRKGFFFHTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524751B2

Procedure details

Lithium hydroxide (0.774 g, 32.3 mmol) was added to a stirred suspension of methyl 6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indazole-4-carboxylate (5.51 g, 13.46 mmol) in tetrahydrofuran (50 ml) and water (15 ml) and the reaction mixture was stirred at RT for 1 h. The reaction mixture was poured onto 2N HCl (800 ml) with stirring. The precipitate formed was filtered off under vacuum and dried at 50° C. in a vacuum oven for 18 h to give the title compound as a yellow solid (3.5 g).
Quantity
0.774 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[Br:3][C:4]1[CH:5]=[C:6]([C:23]([O:25]C)=[O:24])[C:7]2[CH:8]=[N:9][N:10]([S:13]([C:16]3[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=3)(=[O:15])=[O:14])[C:11]=2[CH:12]=1.Cl>O1CCCC1.O>[Br:3][C:4]1[CH:5]=[C:6]([C:23]([OH:25])=[O:24])[C:7]2[CH:8]=[N:9][N:10]([S:13]([C:16]3[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=3)(=[O:15])=[O:14])[C:11]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.774 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5.51 g
Type
reactant
Smiles
BrC=1C=C(C=2C=NN(C2C1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off under vacuum
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in a vacuum oven for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=2C=NN(C2C1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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